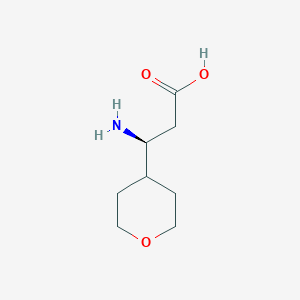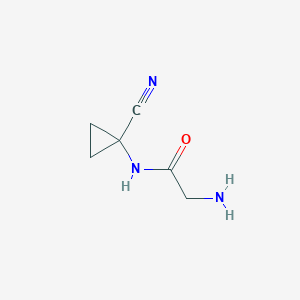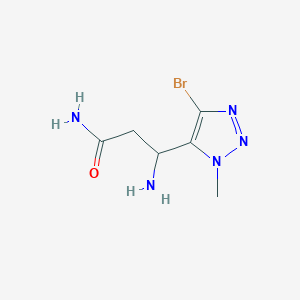![molecular formula C11H20N2OS B13301319 N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13301319.png)
N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide is a chemical compound with the molecular formula C₁₁H₂₀N₂OS. It is known for its unique structure, which includes a cyclopropane ring and a thianyl group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-aminoethylthiane. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the cyclopropane ring or the thianyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified cyclopropane derivatives or reduced thianyl groups.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride
- N-{2-[(thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide
Uniqueness
N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide is unique due to its specific structural features, such as the cyclopropane ring and the thianyl group. These features confer distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C11H20N2OS |
|---|---|
Molekulargewicht |
228.36 g/mol |
IUPAC-Name |
N-[2-(thian-3-ylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H20N2OS/c14-11(9-3-4-9)13-6-5-12-10-2-1-7-15-8-10/h9-10,12H,1-8H2,(H,13,14) |
InChI-Schlüssel |
DVLZRPWVIWCKBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CSC1)NCCNC(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13301237.png)
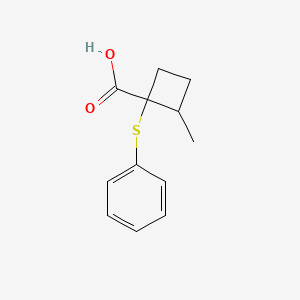
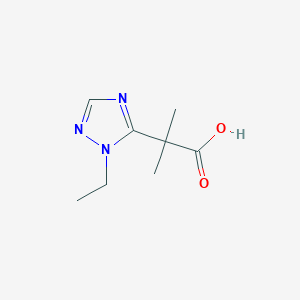
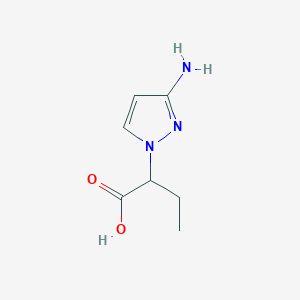
![5-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B13301255.png)
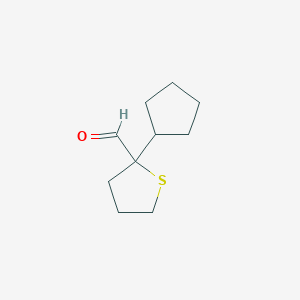
![6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine](/img/structure/B13301262.png)

![4-bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13301282.png)

![(2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13301288.png)
